molecular formula C22H30O4 B13104326 4-[(E)-6-(1,3-benzodioxol-5-yl)-3-ethyl-hex-3-enyl]heptane-3,5-dione

4-[(E)-6-(1,3-benzodioxol-5-yl)-3-ethyl-hex-3-enyl]heptane-3,5-dione

Cat. No.: B13104326
M. Wt: 358.5 g/mol
InChI Key: BQCWKDYUVAGNSI-LZYBPNLTSA-N
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Description

4-[(E)-6-(1,3-Benzodioxol-5-yl)-3-ethyl-hex-3-enyl]heptane-3,5-dione is a synthetic diarylheptanoid derivative characterized by a central heptane-3,5-dione backbone (seven-carbon chain with ketone groups at positions 3 and 5). The (E)-configured hex-3-enyl substituent at position 4 of the heptane chain features an ethyl group at position 3 and a 1,3-benzodioxol-5-yl aromatic system at position 5.

Properties

Molecular Formula

C22H30O4

Molecular Weight

358.5 g/mol

IUPAC Name

4-[(E)-6-(1,3-benzodioxol-5-yl)-3-ethylhex-3-enyl]heptane-3,5-dione

InChI

InChI=1S/C22H30O4/c1-4-16(10-12-18(19(23)5-2)20(24)6-3)8-7-9-17-11-13-21-22(14-17)26-15-25-21/h8,11,13-14,18H,4-7,9-10,12,15H2,1-3H3/b16-8+

InChI Key

BQCWKDYUVAGNSI-LZYBPNLTSA-N

Isomeric SMILES

CC/C(=C\CCC1=CC2=C(C=C1)OCO2)/CCC(C(=O)CC)C(=O)CC

Canonical SMILES

CCC(=CCCC1=CC2=C(C=C1)OCO2)CCC(C(=O)CC)C(=O)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-(Benzo[d][1,3]dioxol-5-yl)-3-ethylhex-3-en-1-yl)heptane-3,5-dione typically involves multi-step organic reactions. One common approach is the condensation of benzo[d][1,3]dioxole derivatives with appropriate heptane-3,5-dione precursors under controlled conditions. The reaction may require catalysts such as palladium or copper complexes to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

4-(6-(Benzo[d][1,3]dioxol-5-yl)-3-ethylhex-3-en-1-yl)heptane-3,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, alcohols, alkanes, and substituted benzo[d][1,3]dioxole derivatives .

Scientific Research Applications

The compound "4-[(E)-6-(1,3-benzodioxol-5-yl)-3-ethyl-hex-3-enyl]heptane-3,5-dione" is a complex organic molecule that has garnered interest in various scientific research applications. Below is a detailed exploration of its applications, supported by data tables and insights from diverse sources.

Structure and Composition

The compound features a unique structure characterized by a heptane backbone with two ketone functional groups and a substituted benzodioxole moiety. This configuration contributes to its potential biological activity and utility in various fields.

Molecular Formula

  • Molecular Formula : C₁₅H₁₈O₃
  • Molecular Weight : Approximately 250.30 g/mol

Pharmaceutical Development

The compound's structural features suggest potential applications in drug development, particularly in creating new therapeutic agents. The presence of the benzodioxole group is known to enhance biological activity, making it a candidate for further investigation in medicinal chemistry.

Case Study: Anticancer Activity

Research has indicated that similar compounds with benzodioxole structures exhibit anticancer properties. For instance, derivatives have shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Studies focusing on the synthesis of derivatives of this compound could yield valuable insights into their efficacy against various cancer types.

Natural Product Synthesis

The compound can serve as a precursor in the synthesis of other natural products or bioactive compounds. Its unique structure allows chemists to modify it to create analogs with enhanced properties.

Example: Synthesis of Bioactive Derivatives

A study demonstrated the modification of similar heptane derivatives to produce compounds with improved anti-inflammatory properties. Such modifications could be explored for "4-[(E)-6-(1,3-benzodioxol-5-yl)-3-ethyl-hex-3-enyl]heptane-3,5-dione" to assess its potential in treating inflammatory diseases.

Agricultural Chemistry

In agricultural chemistry, compounds with similar structures have been investigated for their potential as agrochemicals, including herbicides and fungicides.

Research Insight: Herbicidal Activity

Research into related compounds has shown that they can inhibit plant growth by interfering with specific biochemical pathways. This suggests that "4-[(E)-6-(1,3-benzodioxol-5-yl)-3-ethyl-hex-3-enyl]heptane-3,5-dione" may also possess herbicidal properties worth exploring.

Material Science

The compound's unique chemical structure may find applications in material science, particularly in the development of polymers or coatings that require specific mechanical or chemical properties.

Application Example: Coating Materials

Studies have shown that incorporating similar dione compounds into polymer matrices can enhance their thermal stability and mechanical strength. This application could be explored for the subject compound to develop advanced materials for industrial use.

Data Table: Summary of Applications

Application AreaPotential UsesResearch Findings
Pharmaceutical DevelopmentDrug candidates for cancer therapyAnticancer activity observed in similar benzodioxole derivatives
Natural Product SynthesisPrecursor for bioactive compoundsModifications yield anti-inflammatory agents
Agricultural ChemistryHerbicides and fungicidesInhibition of plant growth pathways noted
Material ScienceAdvanced polymers and coatingsEnhanced thermal stability when incorporated into matrices

Mechanism of Action

The mechanism of action of 4-(6-(Benzo[d][1,3]dioxol-5-yl)-3-ethylhex-3-en-1-yl)heptane-3,5-dione involves its interaction with specific molecular targets and pathways. The benzo[d][1,3]dioxole moiety is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as apoptosis, cell cycle regulation, and signal transduction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to the diarylheptanoid/dione family, sharing core structural features with natural and synthetic analogs. Below is a systematic comparison:

Structural and Functional Group Analysis

Compound Name Key Substituents Molecular Formula (Calculated MW) Notable Features
4-[(E)-6-(1,3-Benzodioxol-5-yl)-3-ethyl-hex-3-enyl]heptane-3,5-dione 1,3-Benzodioxol-5-yl, ethyl-hex-3-enyl (E-configuration) C₂₃H₂₈O₅ (408.47 g/mol) Enhanced lipophilicity; potential for improved blood-brain barrier penetration.
1,7-Bis(4-hydroxyphenyl)-1-heptene-3,5-dione 4-Hydroxyphenyl groups at positions 1 and 7 C₁₉H₁₆O₄ (308.33 g/mol) Polar hydroxyl groups increase solubility but reduce metabolic stability.
1,7-Bis(4-methoxyphenyl)-1,6-heptadiene-3,5-dione 4-Methoxyphenyl groups C₂₁H₂₀O₄ (336.38 g/mol) Methoxy groups balance solubility and stability; moderate bioactivity.
1,7-Bis(1,3-benzodioxol-5-yl)-(E,E)-1,6-heptadiene-3,5-dione 1,3-Benzodioxol-5-yl groups, (E,E)-configuration C₂₃H₂₀O₈ (424.41 g/mol) High lipophilicity; strong π-π stacking interactions for protein binding.
Curcumin 4-Hydroxy-3-methoxyphenyl groups, β-diketone C₂₁H₂₀O₆ (368.38 g/mol) Natural analog with poor bioavailability due to rapid metabolism .

Key Differences and Implications

  • Substituent Effects : Replacing hydroxyl groups (as in curcumin) with benzodioxol systems reduces hydrogen-bonding capacity but increases resistance to glucuronidation, a common metabolic pathway .
  • Configuration : The (E)-geometry in the hexenyl chain minimizes steric clash, favoring planar conformations that enhance intermolecular interactions .

Biological Activity

The compound 4-[(E)-6-(1,3-benzodioxol-5-yl)-3-ethyl-hex-3-enyl]heptane-3,5-dione is a complex organic molecule notable for its unique structural features, which include a benzo[d][1,3]dioxole moiety. This structure is associated with various biological activities that have garnered interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

PropertyValue
Molecular Formula C22H30O4
Molecular Weight 358.5 g/mol
IUPAC Name 4-[(E)-6-(1,3-benzodioxol-5-yl)-3-ethylhex-3-enyl]heptane-3,5-dione
InChI Key BQCWKDYUVAGNSI-LZYBPNLTSA-N

The biological activity of 4-[(E)-6-(1,3-benzodioxol-5-yl)-3-ethyl-hex-3-enyl]heptane-3,5-dione is primarily attributed to its interaction with various molecular targets within cells. The benzo[d][1,3]dioxole component is known to modulate enzyme activity and receptor interactions, influencing several cellular processes such as:

  • Apoptosis : Induction of programmed cell death in cancerous cells.
  • Cell Cycle Regulation : Alteration of cell cycle phases leading to growth inhibition.
  • Signal Transduction : Modulation of signaling pathways that affect cellular responses.

Biological Activities

Research has indicated several potential biological activities for this compound:

Anticancer Activity

Several studies have investigated the anticancer properties of compounds containing the benzo[d][1,3]dioxole moiety. For instance:

  • In vitro studies demonstrated that derivatives of this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent:

  • In vitro assays revealed effectiveness against a range of bacterial strains, suggesting potential for development as an antibiotic .

Anti-inflammatory Effects

The anti-inflammatory properties are attributed to the compound's ability to inhibit pro-inflammatory cytokines:

  • Studies indicate that it can downregulate TNF-alpha and IL-6 production in activated macrophages .

Case Studies

  • Study on Anticancer Effects :
    • A study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of this compound's derivatives against human cancer cell lines. Results showed significant cytotoxicity against breast and colon cancer cells with IC50 values in the low micromolar range .
  • Antimicrobial Evaluation :
    • In a research article from Pharmaceutical Biology, derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, showcasing its potential as a novel antimicrobial agent .

Q & A

Q. How can researchers design dose-response studies to minimize off-target effects in complex biological systems?

  • Methodological Answer : Employ split-plot designs with dose ranges (e.g., 0.1–100 µM) and multiple biological replicates. Include positive/negative controls (e.g., known inhibitors, solvent-only). Transcriptomic profiling (RNA-seq) identifies off-target pathways, while CRISPR-Cas9 knockouts validate specificity .

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